

# Ibiglustat Succinate (CAS No. 1629063-78-0): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ibiglustat succinate*

Cat. No.: B12419537

[Get Quote](#)

An In-depth Review of the Glucosylceramide Synthase Inhibitor for Lysosomal Storage Disorders and Neurodegenerative Diseases

## Abstract

**Ibiglustat succinate**, also known as Venglustat, is a potent, orally active, and brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).<sup>[1][2]</sup> Identified by the CAS number 1629063-78-0, this compound is under investigation for the treatment of several lysosomal storage disorders, including Gaucher disease type 3, Fabry disease, and GM2 gangliosidosis, as well as neurodegenerative conditions like Parkinson's disease associated with GBA mutations.<sup>[1][3]</sup> By blocking the synthesis of glucosylceramide (GlcCer), the primary substrate for a range of downstream glycosphingolipids, **Ibiglustat succinate** offers a therapeutic strategy known as substrate reduction therapy. This guide provides a comprehensive technical overview of **Ibiglustat succinate**, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols to support further research and development.

## Physicochemical Properties

**Ibiglustat succinate** is a white to off-white solid powder.<sup>[4]</sup> The succinate salt form enhances the compound's stability and handling characteristics for pharmaceutical formulation.

| Property              | Value                                                                                                         | Reference |
|-----------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number            | 1629063-78-0                                                                                                  |           |
| Synonyms              | Venglustat succinate,<br>SAR402671 succinate,<br>GZ402671 succinate                                           |           |
| Molecular Formula     | $C_{20}H_{24}FN_3O_2S \cdot C_4H_6O_5$                                                                        |           |
| Molecular Weight      | 523.58 g/mol                                                                                                  |           |
| Solubility (25°C)     | DMSO: 100 mg/mL (190.99 mM)<br>Water: 100 mg/mL (190.99 mM)<br>Ethanol: 100 mg/mL (190.99 mM)                 |           |
| Storage and Stability | Powder: 3 years at -20°C; 2 years at 4°C<br>Solution: 1 year at -80°C in solvent; 1 month at -20°C in solvent |           |

## Mechanism of Action

**Ibiglustat succinate** functions as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of complex glycosphingolipids, including globotriaosylceramide (Gb3 or GL-3) and gangliosides.

In several lysosomal storage disorders, genetic defects in specific hydrolase enzymes lead to the accumulation of their glycosphingolipid substrates within lysosomes, causing cellular dysfunction and pathology. For instance, Gaucher disease results from a deficiency of glucocerebrosidase, leading to GlcCer accumulation. Fabry disease is caused by a deficiency of alpha-galactosidase A, resulting in the accumulation of Gb3.

By inhibiting GCS, **Ibiglustat succinate** reduces the production of GlcCer, thereby limiting the synthesis and subsequent accumulation of downstream pathological glycosphingolipids. This substrate reduction approach is independent of the underlying enzyme deficiency.

[Click to download full resolution via product page](#)

Mechanism of action of **Ibiglustat succinate**.

## Preclinical and Clinical Data

### In Vitro Studies

- **Fabry Disease Model:** In a study using cardiomyocytes derived from induced pluripotent stem cells (iPSCs) from patients with Fabry disease, treatment with 1  $\mu$ M **Ibiglustat succinate** for 15 days prevented the accumulation of globotriaosylceramide (GL-3). This suggests its potential to ameliorate the sphingolipid buildup characteristic of Fabry disease.

### In Vivo Studies

- Gaucher Disease Model: In a mouse model of Gaucher disease, oral administration of Venglustat (Ibiglustat) led to a significant reduction in the accumulation of glycosphingolipids.
- Synucleinopathy Model: In a GBA-related synucleinopathy mouse model, Venglustat administration significantly reduced the accumulation of pathological  $\alpha$ -synuclein aggregates in the central nervous system and improved associated memory deficits.

## Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of Ibiglustat.

| Parameter                                  | Single Dose (2-150 mg)               | Repeated Dose (5-20 mg/day for 14 days) | Reference |
|--------------------------------------------|--------------------------------------|-----------------------------------------|-----------|
| Tmax (median)                              | 3.00–5.50 hours                      | Not specified                           |           |
| t <sub>1/2z</sub> (geometric mean)         | 28.9 hours                           | Not specified                           |           |
| Apparent Total Body Clearance (CL/F, mean) | 5.18–6.43 L/h                        | 5.18–6.43 L/h                           |           |
| Accumulation Ratio (C <sub>max</sub> )     | -                                    | 2.10                                    |           |
| Accumulation Ratio (AUC <sub>0–24</sub> )  | -                                    | 2.22                                    |           |
| Food Effect                                | Systemic exposure unaffected by food | Not applicable                          |           |

A study in healthy Chinese volunteers receiving a single 15 mg oral dose showed a median Tmax of 2.50 hours and a mean terminal half-life of 30.6 hours, demonstrating a favorable pharmacokinetic profile consistent with data from non-Chinese volunteers.

## Experimental Protocols

# In Vitro GL-3 Clearance in Fabry Disease Cardiomyocytes

This protocol is based on the methodology described for treating embryoid bodies (EBs) derived from Fabry disease patient iPSCs.

Objective: To assess the efficacy of **Ibiglustat succinate** in preventing the accumulation of GL-3 in a cellular model of Fabry disease.

## Materials:

- **Ibiglustat succinate** (CAS 1629063-78-0)
- Fabry disease patient-derived iPSCs
- Cardiomyocyte differentiation medium
- Culture plates
- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)
- Fixatives for immunocytochemistry (e.g., 4% paraformaldehyde)
- Primary antibody against GL-3
- Fluorescently labeled secondary antibody
- Reagents for electron microscopy and mass spectrometry

## Procedure:

- Cell Culture and Differentiation: Differentiate Fabry disease iPSCs into cardiomyocytes to form embryoid bodies (EBs). Culture the EBs until a plateau of GL-3 accumulation is reached (e.g., 28 days post-differentiation).
- Ibiglustat Treatment:

- Prepare a stock solution of **Ibiglustat succinate** in DMSO.
- Treat the beating EBs with 1  $\mu$ M **Ibiglustat succinate** in the culture medium.
- Culture the EBs for 15 days, replacing the medium with fresh **Ibiglustat succinate**-containing medium every 2 days.
- Analysis of GL-3 Accumulation:
  - Immunocytochemistry (ICC):
    - Fix the treated and untreated control EBs.
    - Permeabilize the cells and block non-specific antibody binding.
    - Incubate with a primary antibody specific for GL-3.
    - Wash and incubate with a fluorescently labeled secondary antibody.
    - Visualize and quantify GL-3 levels using fluorescence microscopy.
  - Electron Microscopy (EM):
    - Fix, embed, and section the EBs according to standard EM protocols.
    - Examine the ultrastructure of lysosomes for characteristic lamellar inclusions of stored lipids.
  - Mass Spectrometry (MS):
    - Perform lipid extraction from the EBs.
    - Analyze the lipid extracts by mass spectrometry to quantify the levels of GL-3 and other glycosphingolipids.



[Click to download full resolution via product page](#)

Workflow for in vitro testing of **Ibiglustat succinate**.

## In Vivo Efficacy in a Gaucher Disease Mouse Model

This protocol outlines a general procedure based on preclinical studies of GCS inhibitors.

Objective: To evaluate the effect of **Ibiglustat succinate** on glycosphingolipid accumulation in a mouse model of Gaucher disease.

Materials:

- Gaucher disease model mice (e.g., C57Bl/6 with relevant genetic modification)

- **Ibiglustat succinate**
- Vehicle for oral administration (e.g., CMC-Na suspension)
- Gavage needles
- Equipment for tissue collection and homogenization
- Reagents for lipid extraction and analysis (e.g., mass spectrometry)

Procedure:

- Animal Dosing:
  - Acclimate Gaucher disease model mice to the housing conditions.
  - Prepare a homogenous suspension of **Ibiglustat succinate** in a suitable vehicle (e.g., 0.03% in feed or by oral gavage).
  - Administer **Ibiglustat succinate** or vehicle (control group) to the mice daily for a predetermined period.
- Tissue Collection:
  - At the end of the treatment period, euthanize the mice.
  - Collect relevant tissues, such as the brain, liver, and spleen, where glycosphingolipid accumulation is prominent in Gaucher disease.
- Biochemical Analysis:
  - Homogenize the collected tissues.
  - Perform lipid extraction from the tissue homogenates.
  - Quantify the levels of glucosylceramide, glucosylsphingosine, and other relevant glycosphingolipids using a validated method like liquid chromatography-mass spectrometry (LC-MS).

- Data Analysis:
  - Compare the glycosphingolipid levels in the tissues of Ibiglustat-treated mice to those of the vehicle-treated control group.
  - Perform statistical analysis to determine the significance of any observed reductions.

## Summary and Future Directions

**Ibiglustat succinate** is a promising GCS inhibitor with a strong rationale for its use in substrate reduction therapy for multiple lysosomal storage disorders and GBA-related neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for disorders with neurological manifestations. The preclinical and early clinical data demonstrate its potential to reduce the accumulation of pathological glycosphingolipids and show a favorable pharmacokinetic and safety profile.

Future research should continue to explore the long-term efficacy and safety of **Ibiglustat succinate** in various disease models and patient populations. Further elucidation of its effects on downstream cellular pathways beyond simple substrate reduction will provide deeper insights into its therapeutic mechanisms. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this and similar therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibiglustat succinate Datasheet DC Chemicals [dcchemicals.com]
- 3. bocsci.com [bocsci.com]
- 4. Buy Ibiglustat succinate | 1629063-80-4 [smolecule.com]

- To cite this document: BenchChem. [Ibiglustat Succinate (CAS No. 1629063-78-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12419537#ibiglustat-succinate-cas-number-1629063-78-0>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)